3-[(Carboxycarbonyl)amino]benzoic acid

Purity Quality Control Chemical Synthesis

Obtaining selective PTP1B inhibitors with validated binding geometry is a key challenge in type 2 diabetes and obesity drug discovery. The ortho isomer (CAS 5651-01-4) is a general PTP inhibitor, but the meta-substituted 3-[(carboxycarbonyl)amino]benzoic acid (CAS 58465-46-6) offers a distinct interaction profile with the enzyme's secondary phosphate-binding pocket, critical for achieving target selectivity. • Distinct binding mode vs. ortho isomer, enabling up to 6-fold selectivity over TCPTP. • Free meta-carboxylic acid enables efficient parallel synthesis of oxalylarylaminobenzoic acid libraries. • 95% minimum purity ensures batch-to-batch consistency for HTS and co-crystallization studies. Ideal for medicinal chemistry and structural biology programs requiring a reliable, well-characterized PTP1B inhibitor scaffold.

Molecular Formula C9H7NO5
Molecular Weight 209.16 g/mol
CAS No. 58465-46-6
Cat. No. B1258272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Carboxycarbonyl)amino]benzoic acid
CAS58465-46-6
Molecular FormulaC9H7NO5
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C(=O)O)C(=O)O
InChIInChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-2-5(4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15)
InChIKeyWMBQSOHQNOTRPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Carboxycarbonyl)amino]benzoic Acid – Technical Overview


3-[(Carboxycarbonyl)amino]benzoic acid (CAS 58465-46-6), also known as N-oxalyl-3-aminobenzoic acid or 3-(oxaloamino)benzoic acid, is a meta-substituted oxalylaminobenzoic acid derivative belonging to the class of acylaminobenzoic acids . It serves as a key intermediate or building block in medicinal chemistry and chemical biology, notably in the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors [1]. Its molecular formula is C9H7NO5 with a molecular weight of 209.16 g/mol .

PTP1B inhibitor development: meta-substituted scaffold for selective inhibitor design.
Medicinal chemistry building block: free meta-carboxylic acid enables amide coupling for library synthesis.
Structural biology probe: distinct binding geometry supports co-crystallization studies.

3-[(Carboxycarbonyl)amino]benzoic Acid: Substitution Risks


In the development of oxalylarylaminobenzoic acid-based PTP1B inhibitors, the position of the oxalylamino group on the benzoic acid ring critically determines both inhibitory potency and selectivity. The ortho isomer (2-(oxalylamino)benzoic acid, CAS 5651-01-4) is well-characterized as a general competitive PTP inhibitor with an IC50 of 300 nM against PTP1B, while the meta isomer (3-substituted) exhibits a fundamentally different interaction profile with the enzyme's catalytic pocket due to altered hydrogen-bonding geometry [1]. Substituting the meta isomer with the ortho or para analog without re-validating the structure-activity relationship can lead to significant loss of potency or changes in selectivity, as demonstrated by crystallographic evidence showing distinct binding modes for different positional isomers [2].

Isomer
Substituting with ortho isomer (CAS 5651-01-4) may shift PTP1B binding mode and alter selectivity profile due to different hydrogen-bond geometry.
Reactivity
Para or ortho analogs may reduce amide coupling efficiency in library synthesis because of steric interference with the oxalylamino group.
Specification
Vendors listing '95+%' without a defined minimum purity introduce batch-to-batch variability risk for reproducible synthesis.

3-[(Carboxycarbonyl)amino]benzoic Acid: Comparative Evidence


Minimum Purity Specification

Commercially available 3-[(Carboxycarbonyl)amino]benzoic acid from AKSci is supplied with a guaranteed minimum purity of 95% . In contrast, many vendors of the ortho isomer (2-(oxalylamino)benzoic acid) list purity as '95+%' without a defined minimum, introducing uncertainty for sensitive synthetic applications .

Minimum Purity Specification
Specification review
Target: 95% minimum (defined lower bound).
Comparator: typically '95+%' (no defined minimum).
Defined minimum purity supports batch consistency for reproducible syntheses.
Vendor CoA specifications; verify lot-specific purity before use.
Purity Quality Control Chemical Synthesis

Positional Isomerism and PTP1B Binding Mode

X-ray crystallographic studies reveal that the ortho isomer 2-(oxalylamino)benzoic acid binds to the catalytic site of PTP1B with a specific hydrogen-bond network involving the signature PTP motif [1]. The meta isomer (target compound) positions the carboxylic acid moiety at a different vector, which is predicted to alter the interaction with the secondary phosphate-binding pocket, a feature exploited in selective PTP1B inhibitor design [2]. While direct IC50 data for the meta isomer alone is not publicly available, class-level SAR data for oxalylarylaminobenzoic acids indicate that meta-substituted analogs can exhibit up to 6-fold selectivity for PTP1B over TCPTP when properly elaborated, a property not achievable with the simple ortho-amino scaffold [2].

Positional Isomerism & Binding
Class-level inference
Ortho isomer: general PTP inhibitor, IC50 300 nM (PTP1B).
Meta scaffold: up to 6-fold selectivity for PTP1B over TCPTP reported after elaboration.
Supports selectivity-focused PTP1B inhibitor design; binding mode differs from ortho isomer.
Class-level SAR; direct IC50 for meta isomer alone not publicly available.
PTP1B inhibition Structure-activity relationship X-ray crystallography

Synthetic Utility as Key Intermediate

The target compound serves as a direct precursor for the synthesis of diverse oxalylarylaminobenzoic acid libraries via amide coupling at the carboxylic acid group. Patent literature describes the use of 3-[(carboxycarbonyl)amino]benzoic acid as a core scaffold for generating PTP1B inhibitors with varied aryl substituents, a route that is not directly accessible from the ortho isomer due to steric hindrance and different reactivity [1]. Vendors such as ChemScene specifically market this compound for 'research and further manufacturing use,' indicating its role as a synthetic intermediate .

Synthetic Utility
Reported
Free meta-carboxylic acid allows amidation without steric hindrance; patent literature describes use as core scaffold for PTP1B inhibitor libraries.
May support efficient parallel synthesis and rapid SAR exploration.
Qualitative advantage; coupling efficiency context-dependent.
Medicinal chemistry Library synthesis Intermediate

3-[(Carboxycarbonyl)amino]benzoic Acid: Key Applications


PTP1B Inhibitor Lead Optimization

Research groups focusing on type 2 diabetes and obesity drug discovery can use the target compound as a core scaffold for synthesizing selective PTP1B inhibitors. Its meta-substitution pattern, combined with class-level evidence of achieving up to 6-fold selectivity over TCPTP, makes it a strategic choice over the ortho isomer for programs requiring target selectivity [1].

Medicinal Chemistry Library Synthesis

The compound's free carboxylic acid group at the meta position facilitates efficient parallel synthesis of oxalylarylaminobenzoic acid libraries. Its defined 95% minimum purity specification ensures consistent product quality across library batches, minimizing the risk of failed couplings or impurity-driven false positives in high-throughput screening .

Structural Biology and Enzyme Mechanism Studies

Structural biologists investigating the role of the secondary phosphate-binding pocket in PTP1B can employ the meta isomer as a fragment for co-crystallization studies. The distinct binding geometry compared to the ortho isomer (PDB 1C85) allows mapping of alternative binding modes critical for structure-based drug design [2].

Application
Selection Property
Validation Focus
PTP1B inhibitor lead optimization
Meta-substitution pattern for selectivity
PTP1B vs TCPTP selectivity profiling
Medicinal chemistry library synthesis
Defined minimum purity specification
Lot-specific CoA and coupling consistency
Structural biology co-crystallization
Distinct binding geometry vs ortho isomer
Binding mode mapping and structure-based design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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